2,4-Dichloropyrimidine-5-carboxylic acid chemical properties
2,4-Dichloropyrimidine-5-carboxylic acid chemical properties
An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4-Dichloropyrimidine-5-carboxylic acid (CAS No. 37131-89-8). The information is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science.
Core Chemical Properties
2,4-Dichloropyrimidine-5-carboxylic acid is a white, solid crystalline compound.[1] It serves as a vital intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents, including antiviral and anticancer drugs, as well as herbicides and fungicides.[1] Its utility stems from its unique chemical structure, featuring reactive chloro groups and a carboxylic acid moiety.[1][2]
Physicochemical Data
The key physicochemical properties of 2,4-Dichloropyrimidine-5-carboxylic acid are summarized in the table below for easy reference.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 37131-89-8 | [1][3] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 192.99 g/mol | [3] |
| InChI Key | IVIHUCXXDVVSBH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | [1] |
| Physical Properties | ||
| Melting Point | 90-97 °C | [3][4] |
| Boiling Point | 368.4 ± 22.0 °C (Predicted) | [1][3] |
| Density | 1.718 g/cm³ | [1][3] |
| Form | Solid | [4] |
| Color | White | [1][4] |
| Chemical Properties | ||
| pKa | 0.97 ± 0.32 (Predicted) | [1][4] |
| Flash Point | 176.592 °C | [1][3] |
| Vapor Pressure | 0 mmHg at 25 °C | [1][3] |
| Computational Data | ||
| XLogP3-AA | 1.7 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Topological Polar Surface Area | 63.1 Ų | [1] |
| Freely Rotating Bonds | 1 | [1] |
| Refractive Index | 1.614 | [1][3] |
Experimental Protocols & Synthesis
Synthesis from Uracil-5-carboxylic acid
A common and documented method for synthesizing 2,4-Dichloropyrimidine-5-carboxylic acid is via the chlorination of uracil-5-carboxylic acid.[4]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, place 10.0 g (64.06 mmol) of uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid) and partially dissolve it in 20 mL of N,N-dimethylformamide (DMF) under cooling in an ice bath.[4]
-
Reagent Addition: Slowly add 59.7 mL (0.64 mol) of phosphoryl chloride (POCl₃) to the mixture, followed by the slow addition of 10.3 mL (64.7 mmol) of N,N-diethylaniline.[4]
-
Reaction: Heat the reaction mixture in an oil bath at 90°C and reflux for approximately 2 hours and 40 minutes. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).[4][5]
-
Workup: After the reaction is complete, cool the system to room temperature. Remove the excess phosphoryl chloride by distillation under reduced pressure (evaporate about half the volume).[4]
-
Quenching & Extraction: Slowly pour the remaining reaction solution into crushed ice to quench the reaction. Extract the aqueous mixture with diethyl ether.[4]
-
Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Final Product: The resulting product is 8.1 g (41.97 mmol) of 2,4-Dichloropyrimidine-5-carboxylic acid as a white solid, corresponding to a 65% yield.[4]
Reactivity and Applications
The reactivity of 2,4-Dichloropyrimidine-5-carboxylic acid is dominated by the two chlorine atoms and the carboxylic acid group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6] The electron-withdrawing nature of the nitrogen atoms in the ring activates these positions for attack by nucleophiles such as amines and alkoxides.[6] This reactivity allows for the selective introduction of various functional groups, making it a versatile building block for creating a library of pyrimidine derivatives.[2][6]
Carboxylic Acid Reactions
The carboxylic acid group at the C5 position can undergo standard reactions such as esterification. For example, it can be converted to its corresponding ethyl ester, Ethyl 2,4-Dichloropyrimidine-5-carboxylate.[7] This functional group provides another handle for further molecular modifications.
Key Applications
-
Pharmaceuticals: It is a crucial building block for synthesizing therapeutic agents. Its structure is often incorporated into molecules targeting various diseases.[1][2]
-
Agrochemicals: It is used as an intermediate in the production of herbicides and fungicides.[1]
-
Dyestuffs and Esters: The reactive chlorine atoms facilitate coupling reactions to create stable and vibrant colorants for the textile and printing industries.[2]
Safety Information
2,4-Dichloropyrimidine-5-carboxylic acid is classified as harmful if swallowed and is an irritant.[4]
-
Hazard Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Risk Statement: R22 (Harmful if swallowed)[4]
-
Storage: Store in an inert atmosphere, preferably in a freezer at -20°C.[4]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 2,4-Dichloropyrimidine-5-carboxylic acid CAS#: 37131-89-8 [chemicalbook.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]






